molecular formula C23H27N3O5S B2474854 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887214-43-9

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2474854
CAS No.: 887214-43-9
M. Wt: 457.55
InChI Key: HBLKISTXQBJPBH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes methoxy groups, a sulfonyl group, and a piperazine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxylation of the quinoline core is performed using methanol and a suitable catalyst under reflux conditions.

    Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the sulfonyl and piperazine groups.

    3-((4-Methoxyphenyl)sulfonyl)quinoline: Lacks the methoxy groups and piperazine ring.

    4-(4-Methylpiperazin-1-yl)quinoline: Lacks the methoxy and sulfonyl groups.

Uniqueness

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-25-9-11-26(12-10-25)23-18-13-20(30-3)21(31-4)14-19(18)24-15-22(23)32(27,28)17-7-5-16(29-2)6-8-17/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKISTXQBJPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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